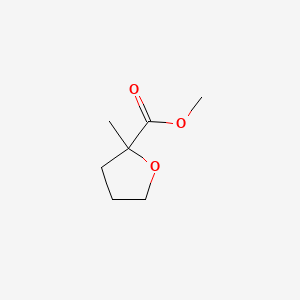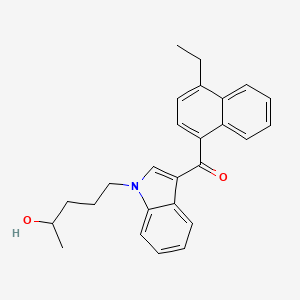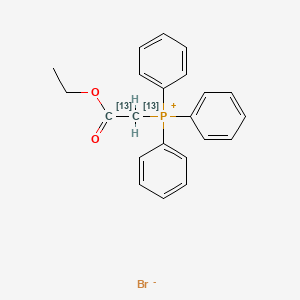![molecular formula C9H7N3S B580117 1H-Pyrazolo[4,3-g]benzothiazole,7-methyl-(8CI,9CI) CAS No. 18035-06-8](/img/new.no-structure.jpg)
1H-Pyrazolo[4,3-g]benzothiazole,7-methyl-(8CI,9CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Pyrazolo[4,3-g]benzothiazole,7-methyl-(8CI,9CI) is a heterocyclic compound that combines the structural features of pyrazole and benzothiazole. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields of research.
Métodos De Preparación
The synthesis of 1H-Pyrazolo[4,3-g]benzothiazole,7-methyl-(8CI,9CI) typically involves cyclization reactions starting from appropriate precursors. One common method involves the reaction of 3-aminopyrazole with 2-chlorobenzothiazole under specific conditions to form the desired compound. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for yield, purity, and cost-effectiveness.
Análisis De Reacciones Químicas
1H-Pyrazolo[4,3-g]benzothiazole,7-methyl-(8CI,9CI) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Aplicaciones Científicas De Investigación
1H-Pyrazolo[4,3-g]benzothiazole,7-methyl-(8CI,9CI) has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential as an enzyme inhibitor, particularly in the context of kinase inhibition.
Mecanismo De Acción
The mechanism of action of 1H-Pyrazolo[4,3-g]benzothiazole,7-methyl-(8CI,9CI) involves its interaction with specific molecular targets, such as enzymes and receptors. For example, in the context of Alzheimer’s disease, the compound has been shown to inhibit acetylcholinesterase, thereby increasing the levels of acetylcholine in the brain and improving cognitive function. The compound also modulates amyloid beta aggregation, which is a hallmark of Alzheimer’s disease .
Comparación Con Compuestos Similares
1H-Pyrazolo[4,3-g]benzothiazole,7-methyl-(8CI,9CI) can be compared with other similar compounds such as:
1H-Pyrazolo[3,4-b]pyridine: This compound shares the pyrazole core but differs in the fused ring structure, leading to different biological activities and applications.
1H-Pyrazolo[1,5-a]pyrimidine: Another related compound with a different fused ring system, used in various medicinal chemistry applications.
1H-Pyrazolo[3,4-d]pyrimidine: Similar in structure but with distinct chemical properties and reactivity.
The uniqueness of 1H-Pyrazolo[4,3-g]benzothiazole,7-methyl-(8CI,9CI) lies in its specific structural features that confer unique biological activities and potential therapeutic applications.
Propiedades
Número CAS |
18035-06-8 |
|---|---|
Fórmula molecular |
C9H7N3S |
Peso molecular |
189.236 |
Nombre IUPAC |
7-methyl-1H-pyrazolo[4,3-g][1,3]benzothiazole |
InChI |
InChI=1S/C9H7N3S/c1-5-11-7-3-2-6-4-10-12-8(6)9(7)13-5/h2-4H,1H3,(H,10,12) |
Clave InChI |
OGRDJKZLVQIEJN-UHFFFAOYSA-N |
SMILES |
CC1=NC2=C(S1)C3=C(C=C2)C=NN3 |
Sinónimos |
1H-Pyrazolo[4,3-g]benzothiazole,7-methyl-(8CI,9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(4-Ethylnaphthalen-1-yl)-[1-(5-hydroxypentyl)indol-3-yl]methanone](/img/structure/B580039.png)



![4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrrolo[2,3-B]pyridine](/img/structure/B580044.png)






![6-[1-Methyl-2-(4-phenoxyphenoxy)ethoxy]-3-pyridinol](/img/structure/B580056.png)
![4-[4-(2-Hydroxypropoxy)phenoxy]phenol](/img/structure/B580057.png)
